1,5-anhydro-D-mannitol chemical structure and properties
1,5-anhydro-D-mannitol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of 1,5-anhydro-D-mannitol. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
1,5-Anhydro-D-mannitol, also known as styracitol, is a cyclic polyol and an analog of D-mannitol.[1] Its structure consists of a six-membered tetrahydropyran ring with hydroxymethyl and hydroxyl groups attached. The stereochemistry of these groups is crucial for its biological activity.
IUPAC Name: (2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol[1]
Molecular Formula: C₆H₁₂O₅[1]
CAS Number: 492-93-3[1]
Synonyms: Styracitol, 1-Deoxy-D-mannopyranose[2]
Physicochemical Properties
A summary of the key physicochemical properties of 1,5-anhydro-D-mannitol is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 164.16 g/mol | [1][3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 154-155 °C | [2] |
| Boiling Point | 376.8 °C at 760 mmHg | |
| Density | 1.533 g/cm³ | |
| Solubility | Soluble in water, DMSO, and Methanol. | [2] |
| Optical Rotation | Specific rotation not consistently reported in the provided results. | |
| Stability | Store at 0 to 8 °C. | [4] |
Biological Activity and Mechanism of Action
1,5-Anhydro-D-mannitol is primarily recognized for its role as an inhibitor of gluconeogenesis , the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors.[5][6] This inhibitory effect is central to its potential therapeutic applications.
Inhibition of Fructose-1,6-bisphosphatase
The primary molecular target for the gluconeogenesis-inhibiting activity of 1,5-anhydro-D-mannitol is believed to be fructose-1,6-bisphosphatase (FBPase) . This enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key regulatory step in gluconeogenesis. By inhibiting FBPase, 1,5-anhydro-D-mannitol effectively blocks the production of glucose in the liver.
The following diagram illustrates the central role of FBPase in gluconeogenesis and the inhibitory action of 1,5-anhydro-D-mannitol.
Experimental Protocols
Synthesis of 1,5-Anhydro-D-mannitol
Several synthetic routes for 1,5-anhydro-D-mannitol have been reported. One common method involves the deamination and subsequent reduction of D-glucosamine. Another established procedure starts from D-mannitol.[3]
General Procedure from D-Mannitol (Conceptual Outline): This synthesis typically involves the selective protection of hydroxyl groups, followed by the formation of the anhydro ring and subsequent deprotection. The specific reagents and conditions can vary, and researchers should refer to detailed literature procedures for precise protocols.[3]
Purification
Purification of 1,5-anhydro-D-mannitol is typically achieved through recrystallization or column chromatography.
Recrystallization: A common method for purifying solid organic compounds. The choice of solvent is critical and is often an alcohol or a mixture of solvents. For D-mannitol, various solvent systems including ethanol-water mixtures have been explored to obtain different polymorphs.[7]
Column Chromatography: For separating 1,5-anhydro-D-mannitol from reaction byproducts or other carbohydrates, anion-exchange chromatography can be an effective technique. The separation can be performed using water as the mobile phase with regeneration of the column using solutions of sodium chloride and sodium hydroxide.
Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for the structural confirmation of 1,5-anhydro-D-mannitol. The spectrum provides characteristic signals for the protons in the molecule, allowing for verification of its identity and purity.[8]
Biological Assays
Fructose-1,6-bisphosphatase Inhibition Assay: This assay measures the inhibitory effect of 1,5-anhydro-D-mannitol on the activity of FBPase.
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Principle: The activity of FBPase is determined by measuring the rate of conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. The amount of product formed can be quantified using a coupled enzyme assay that leads to the reduction of a chromophore, which can be measured spectrophotometrically.[9]
-
Protocol Outline:
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Prepare a reaction mixture containing a buffer, magnesium chloride, fructose-1,6-bisphosphate, and the test compound (1,5-anhydro-D-mannitol) at various concentrations.
-
Initiate the reaction by adding a source of FBPase (e.g., purified enzyme or cell lysate).
-
Incubate for a defined period at a controlled temperature.
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Stop the reaction and measure the amount of fructose-6-phosphate produced using a suitable detection method.
-
Calculate the percent inhibition and determine the IC₅₀ value.
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Inhibition of Gluconeogenesis in Hepatocytes: This cell-based assay assesses the ability of 1,5-anhydro-D-mannitol to inhibit glucose production in liver cells.
-
Principle: Primary hepatocytes or liver-derived cell lines are incubated with gluconeogenic precursors (e.g., lactate and pyruvate) in the presence or absence of the test compound. The amount of glucose released into the culture medium is then quantified.
-
Protocol Outline:
-
Isolate and culture primary hepatocytes or a suitable liver cell line.
-
Pre-incubate the cells with varying concentrations of 1,5-anhydro-D-mannitol.
-
Replace the medium with a glucose-free medium containing gluconeogenic substrates (e.g., lactate and pyruvate).
-
Incubate for a specific time period.
-
Collect the culture medium and measure the glucose concentration using a glucose oxidase-based assay.
-
Normalize the glucose production to the total protein content of the cells.
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The following diagram outlines the general workflow for assessing the inhibition of gluconeogenesis in hepatocytes.
Potential Therapeutic Applications and Future Directions
The ability of 1,5-anhydro-D-mannitol to inhibit gluconeogenesis makes it a compound of interest for the management of metabolic disorders characterized by excessive hepatic glucose production, such as type 2 diabetes. Further research is warranted to explore its therapeutic potential, including its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in preclinical and clinical studies. Additionally, its utility as a research tool for studying the regulation of gluconeogenesis remains significant.
References
- 1. 4.10. Fructose 1,6-bisphosphatase Inhibition Assay [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Gluconeogenesis by Boldine in the Perfused Liver: Therapeutical Implication for Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
